molecular formula C8H7BClNO6 B2926807 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid CAS No. 2377605-81-5

2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid

Cat. No.: B2926807
CAS No.: 2377605-81-5
M. Wt: 259.41
InChI Key: NSBGPHGUTLDLOV-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a nitro group, a chloro group, and a methoxycarbonyl group attached to a benzene ring. The molecular formula of this compound is C8H7BClNO5.

Scientific Research Applications

2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s known that similar compounds are used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy. SGLT2 inhibitors work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine and reducing blood glucose levels.

Mode of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis. The boronic acid acts as a nucleophile, transferring an organic group to palladium, which then forms a new carbon-carbon bond with an electrophilic organic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: 2-Chloro-5-(methoxycarbonyl)-3-aminophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Comparison with Similar Compounds

2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid can be compared with other similar compounds such as:

    2-Chloro-5-(methoxycarbonyl)phenylboronic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Chloro-5-nitrophenylboronic acid: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.

    5-(Methoxycarbonyl)-3-nitrophenylboronic acid: Lacks the chloro group, which can influence its reactivity in substitution reactions.

The presence of the chloro, nitro, and methoxycarbonyl groups in this compound makes it unique and versatile for various applications in scientific research.

Properties

IUPAC Name

(2-chloro-5-methoxycarbonyl-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO6/c1-17-8(12)4-2-5(9(13)14)7(10)6(3-4)11(15)16/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGPHGUTLDLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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